2-Chloro-4-fluorocinnamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

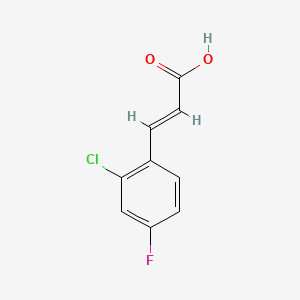

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-chloro-4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCWBTRMWGOREZ-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)Cl)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and properties of 2-Chloro-4-fluorocinnamic acid

An In-depth Technical Guide to the Synthesis and Properties of 2-Chloro-4-fluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated derivative of cinnamic acid, a class of organic compounds that has garnered significant attention in medicinal chemistry and materials science. The presence of both chlorine and fluorine substituents on the phenyl ring imparts unique electronic properties and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on methodologies relevant to researchers in the field of drug discovery and organic synthesis.

Introduction: The Significance of Halogenated Cinnamic Acids

Cinnamic acid and its derivatives are widely recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The introduction of halogen atoms, particularly chlorine and fluorine, into the cinnamic acid backbone can profoundly influence its pharmacokinetic and pharmacodynamic profile. Halogenation can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, increase lipophilicity to improve membrane permeability, and modulate binding interactions with biological targets. Consequently, compounds like this compound serve as valuable intermediates in the synthesis of complex molecules with tailored biological functions[3][4].

Synthesis Methodologies

The synthesis of this compound can be approached through several established carbon-carbon bond-forming reactions. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The most common and versatile methods include the Knoevenagel condensation, the Perkin reaction, and the Heck reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone method for the synthesis of cinnamic acids and their derivatives[1]. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst[5][6].

Mechanism and Rationale: The reaction proceeds through the deprotonation of the active methylene compound by a base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde (in this case, 2-chloro-4-fluorobenzaldehyde) to form a tetrahedral intermediate. Subsequent dehydration yields the α,β-unsaturated product[5]. The use of malonic acid is particularly advantageous as the initial condensation product, a dicarboxylic acid, readily undergoes decarboxylation upon heating to afford the desired cinnamic acid derivative[6][7].

Experimental Protocol: Knoevenagel Condensation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-4-fluorobenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and a suitable solvent such as pyridine or a mixture of toluene and a catalytic amount of piperidine.

-

Reaction Execution: Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. Acidify the mixture with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude this compound can be purified by recrystallization from an ethanol/water mixture to yield the final product.

Caption: Knoevenagel Condensation Workflow

Perkin Reaction

The Perkin reaction provides another classical route to cinnamic acids by condensing an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid[8][9][10].

Mechanism and Rationale: The reaction is initiated by the formation of an enolate from the acid anhydride, which then acts as the nucleophile. This enolate attacks the aromatic aldehyde, leading to an aldol-type addition product. Subsequent dehydration and hydrolysis yield the α,β-unsaturated aromatic acid[10]. The Perkin reaction typically requires high temperatures and longer reaction times[11].

Experimental Protocol: Perkin Reaction

-

Reaction Setup: Combine 2-chloro-4-fluorobenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent) in a round-bottom flask fitted with a reflux condenser.

-

Reaction Execution: Heat the mixture to approximately 180°C for 5-8 hours with continuous stirring[2].

-

Workup and Isolation: Allow the reaction mixture to cool and then pour it into water. Neutralize the excess acetic anhydride with a saturated solution of sodium carbonate. Any unreacted aldehyde can be removed by steam distillation.

-

Purification: Acidify the resulting solution with concentrated hydrochloric acid to precipitate the crude this compound. Collect the solid by filtration and purify by recrystallization from a suitable solvent system[12].

Caption: Perkin Reaction Workflow

Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that can be employed for the synthesis of cinnamic acid derivatives[13][14][15]. This method involves the coupling of an aryl halide with an alkene, such as acrylic acid or its esters, in the presence of a palladium catalyst and a base[16][17].

Mechanism and Rationale: The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and insertion of the alkene (carbopalladation). A subsequent β-hydride elimination step forms the desired product and a palladium-hydride species, which then undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst[14].

Experimental Protocol: Heck Reaction

-

Reaction Setup: In a reaction vessel, dissolve 2-chloro-4-fluorobromobenzene (or a suitable aryl halide precursor) and a palladium catalyst (e.g., Pd(OAc)2 with a phosphine ligand) in an appropriate solvent like toluene or DMF.

-

Reagent Addition: Add acrylic acid (or an acrylate ester) and a base (e.g., triethylamine or potassium carbonate).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 150°C until the starting material is consumed.

-

Workup and Isolation: After cooling, dilute the reaction mixture with a suitable solvent and filter to remove the catalyst. The filtrate is then washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization.

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is crucial for its use in further synthetic transformations and biological assays.

| Property | Value | Source |

| CAS Number | 133220-86-7 | [18][19] |

| Molecular Formula | C₉H₆ClFO₂ | [18][20] |

| Molecular Weight | 200.59 g/mol | [18] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 213-216 °C | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO. | [21][22] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic protons (typically in the range of 6.5-8.0 ppm) and the aromatic protons. The coupling constants of the vinylic protons can confirm the trans stereochemistry of the double bond.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carboxylic acid carbon, the vinylic carbons, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1680-1710 cm⁻¹), the C=C stretch of the alkene (~1620-1640 cm⁻¹), and C-Cl and C-F stretches in the fingerprint region[23][24][25].

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom.

Applications in Drug Development

Halogenated cinnamic acids are valuable precursors for the synthesis of a wide array of pharmacologically active molecules. This compound can serve as a key building block for:

-

Anticancer Agents: Cinnamic acid derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells[1]. The specific halogenation pattern of this compound can be exploited to design potent and selective anticancer compounds.

-

Antimicrobial Agents: The lipophilicity imparted by the halogen atoms can enhance the ability of these compounds to penetrate microbial cell membranes, making them promising candidates for the development of new antibacterial and antifungal drugs[4].

-

Enzyme Inhibitors: The cinnamic acid scaffold can be modified to target specific enzymes involved in disease pathways. For instance, some derivatives have shown inhibitory activity against tyrosinase, suggesting potential applications in treating hyperpigmentation disorders[22].

Conclusion

This compound is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. Its synthesis can be reliably achieved through well-established methods such as the Knoevenagel condensation, Perkin reaction, and Heck reaction. The presence of both chloro and fluoro substituents provides a unique combination of properties that can be leveraged in the design of novel bioactive compounds. This guide provides a foundational understanding of the synthesis and properties of this compound, intended to facilitate further research and development in this promising area.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. bepls.com [bepls.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. SATHEE: Chemistry Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 9. Perkin reaction - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. jk-sci.com [jk-sci.com]

- 12. benchchem.com [benchchem.com]

- 13. asianpubs.org [asianpubs.org]

- 14. benchchem.com [benchchem.com]

- 15. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]

- 16. Heck Reaction [organic-chemistry.org]

- 17. jocpr.com [jocpr.com]

- 18. chemscene.com [chemscene.com]

- 19. parchem.com [parchem.com]

- 20. PubChemLite - this compound (C9H6ClFO2) [pubchemlite.lcsb.uni.lu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. benchchem.com [benchchem.com]

- 23. spectrabase.com [spectrabase.com]

- 24. spectrabase.com [spectrabase.com]

- 25. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 2-Chloro-4-fluorocinnamic Acid: Synthesis, Characterization, and Therapeutic Potential

Foreword: The Strategic Importance of Halogenated Cinnamic Acids in Modern Drug Discovery

Cinnamic acid and its derivatives represent a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto the phenyl ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive technical overview of 2-Chloro-4-fluorocinnamic acid, a dually halogenated derivative with significant potential in drug discovery. We will delve into its synthesis, rigorous analytical characterization, and explore its emerging applications, particularly in oncology and antimicrobial research, providing researchers, scientists, and drug development professionals with a vital resource for their work.

Physicochemical Properties and Structural Elucidation

This compound is a white to off-white crystalline solid. A comprehensive understanding of its fundamental properties is essential for its application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆ClFO₂ | --INVALID-LINK-- |

| Molecular Weight | 200.59 g/mol | --INVALID-LINK-- |

| CAS Number | 133220-86-7 | --INVALID-LINK-- |

| Melting Point | 245-247 °C | --INVALID-LINK-- |

| Appearance | White to almost white powder/crystal | --INVALID-LINK-- |

| Solubility | Soluble in various organic solvents | Inferred from general cinnamic acid properties |

Chemical Structure:

The structure of this compound, featuring a trans-alkene moiety, is depicted below. The ortho-chloro and para-fluoro substitutions on the phenyl ring are key to its unique electronic and biological properties.

Caption: Chemical structure of this compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This method offers high yields and relatively mild reaction conditions.[1]

Knoevenagel Condensation: Mechanism and Rationale

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[2][3] In this synthesis, 2-chloro-4-fluorobenzaldehyde reacts with malonic acid, catalyzed by a weak base like pyridine with a catalytic amount of piperidine. The piperidine deprotonates the malonic acid to form a nucleophilic enolate ion. This enolate then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation yield the desired α,β-unsaturated carboxylic acid.[3]

Caption: Workflow for the Knoevenagel condensation synthesis.

Detailed Experimental Protocol

Materials:

-

2-Chloro-4-fluorobenzaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine

-

Concentrated Hydrochloric Acid

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-chloro-4-fluorobenzaldehyde (10 mmol), malonic acid (12 mmol), and pyridine (20 mL).[1]

-

Catalyst Addition: Add a catalytic amount of piperidine (0.5 mL) to the reaction mixture.[1]

-

Reflux: Heat the mixture to reflux using a heating mantle and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (20 mL).[1]

-

Isolation: A solid precipitate of this compound will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid and pyridine hydrochloride.[1]

-

Purification: Purify the crude product by recrystallization from ethanol to obtain pure, crystalline this compound.[1]

-

Drying: Dry the purified product in a vacuum oven.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and vinylic protons. The protons on the double bond will appear as doublets with a large coupling constant (~16 Hz), indicative of a trans configuration. The aromatic protons will exhibit a complex splitting pattern due to the presence of both chloro and fluoro substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid will appear downfield (typically >165 ppm). The aromatic carbons will show characteristic shifts influenced by the electron-withdrawing effects of the halogen substituents, and C-F coupling will be observed.[4]

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Hydrogen-bonded hydroxyl group |

| C=O (Carboxylic Acid) | 1680-1710 (strong) | Carbonyl stretch |

| C=C (Alkene) | 1625-1645 (medium) | Alkene stretch |

| C-Cl | 700-800 | Carbon-chlorine stretch |

| C-F | 1000-1400 | Carbon-fluorine stretch |

Mass Spectrometry (MS):

Electron impact mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 200/202, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern will be characterized by the loss of specific neutral fragments.

| m/z | Proposed Fragment | Neutral Loss |

| 200/202 | [M]⁺ | - |

| 183/185 | [M-OH]⁺ | OH |

| 155/157 | [M-COOH]⁺ | COOH |

The fragmentation of substituted cinnamic acids is a well-studied process, often involving intramolecular aromatic substitution reactions.[5]

Applications in Drug Development and Research

Cinnamic acid derivatives have garnered significant attention for their wide range of pharmacological activities, including anticancer and antimicrobial properties.[6][7] The presence of halogen atoms in this compound is anticipated to enhance these biological effects.

Anticancer Potential

Numerous studies have demonstrated the cytotoxic effects of cinnamic acid derivatives against various cancer cell lines.[6] Their anticancer activity is often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.[6]

Mechanism of Action - A Hypothetical Model:

Based on the known mechanisms of similar compounds, this compound could potentially exert its anticancer effects through the modulation of key signaling pathways.

Caption: Hypothetical mechanism of anticancer action.

Cinnamic acid derivatives have been shown to act as inhibitors of oncogenic protein kinases, which are crucial regulators of cell signaling networks.[4] The specific substitution pattern of this compound may confer selectivity for certain kinases, making it a promising candidate for targeted cancer therapy.

Antimicrobial Activity

Cinnamic acid and its derivatives are known to possess antimicrobial properties, and halogenation can enhance this activity.[8][9] While specific studies on this compound are limited, research on related compounds like 4-chlorocinnamic acid has shown activity against various bacteria and fungi.[10][11] The proposed mechanism of action involves the disruption of microbial cell membranes and inhibition of essential enzymes.[12] The increased lipophilicity due to the chlorine and fluorine atoms in this compound may facilitate its penetration through microbial cell walls, potentially leading to enhanced antimicrobial efficacy.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

Laboratory coat

-

Use in a well-ventilated area or with a fume hood

In case of contact, immediately flush the affected area with copious amounts of water. If irritation persists, seek medical attention.

Conclusion and Future Directions

This compound is a synthetically accessible and versatile molecule with significant potential in drug discovery. Its unique halogenation pattern provides a foundation for the development of novel therapeutic agents with enhanced biological activity. While the current body of literature on this specific compound is emerging, the extensive research on related cinnamic acid derivatives provides a strong rationale for its further investigation.

Future research should focus on:

-

Comprehensive Biological Screening: A thorough evaluation of the anticancer and antimicrobial activities of this compound against a broad panel of cancer cell lines and microbial strains is warranted.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for its development as a therapeutic agent.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of related derivatives will help to optimize its potency and selectivity.

This in-depth technical guide serves as a foundational resource to stimulate and support further research into the promising therapeutic applications of this compound.

References

- 1. bmse000675 Hydrocinnamic Acid at BMRB [bmrb.io]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000764) [hmdb.ca]

- 3. US6787161B2 - Anti-cancer compounds - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Chloro-4-fluorobenzoic acid(2252-51-9) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to [(1R,2R)-2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]amine (CAS 133220-86-7)

Abstract: This guide provides a comprehensive technical overview of [(1R,2R)-2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]amine, a key chiral intermediate in the synthesis of the antidepressant drug Vilazodone. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its physicochemical properties, synthesis, stereochemical control, and analytical characterization. Furthermore, it details the compound's crucial role in the final steps of Vilazodone synthesis and outlines essential safety and handling protocols. The guide aims to bridge the gap between theoretical knowledge and practical application by explaining the causality behind experimental choices and providing detailed methodologies.

Introduction

Vilazodone is a dual-acting antidepressant, functioning as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[1] This unique mechanism of action is believed to be a key factor in its effectiveness for treating major depressive disorder.[1] The synthesis of Vilazodone is a multi-step process that relies on the precise construction of its complex molecular architecture.

At the heart of this synthesis lies [(1R,2R)-2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]amine (CAS 133220-86-7), a critical chiral intermediate. The specific stereochemistry of this compound, the (1R,2R) configuration, is paramount for the desired pharmacological activity of the final drug. This guide will delve into the technical details of this intermediate, providing a foundational understanding for its synthesis, analysis, and application in the broader context of Vilazodone production.

Physicochemical Properties

A thorough understanding of the physicochemical properties of [(1R,2R)-2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]amine is essential for its handling, characterization, and use in subsequent synthetic steps.

| Property | Value | Source |

| CAS Number | 133220-86-7 | [2][3] |

| Molecular Formula | C₁₂H₁₅NO | [4] |

| Molecular Weight | 189.25 g/mol | [4] |

| Appearance | White to off-white powder | [5] |

| Solubility | Very slightly soluble in water (0.15 g/L at 25°C) | [5] |

| Monoisotopic Mass | 189.115364102 Da | [4] |

Synthesis and Stereochemical Control

The synthesis of [(1R,2R)-2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]amine is a significant challenge in organic synthesis, primarily due to the need for precise stereochemical control. The (1R,2R) configuration is crucial for the efficacy of Vilazodone.

Retrosynthetic Analysis of Vilazodone

A common approach to understanding the synthesis of a complex molecule like Vilazodone is through retrosynthetic analysis. This involves conceptually breaking down the target molecule into simpler, commercially available starting materials.

References

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. biosynth.com [biosynth.com]

- 4. ((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methanamine | C12H15NO | CID 15858319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1R,2R)-2-(2,3-dihydro-4-benzofuranyl)cyclopropanecarboxamide CSA 1161417-63-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

2-Chloro-4-fluorocinnamic acid molecular weight

An In-depth Technical Guide to 2-Chloro-4-fluorocinnamic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated derivative of cinnamic acid that serves as a versatile building block in modern organic synthesis. We delve into its core physicochemical properties, including its precise molecular weight, and present a detailed, field-proven synthetic protocol based on the Knoevenagel-Doebner condensation. The rationale behind experimental choices is explored to provide researchers with actionable insights. Furthermore, this guide examines the compound's potential applications, particularly in drug discovery and materials science, drawing from the known bioactivities of related cinnamic acid derivatives. This document is intended as a critical resource for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound.

Introduction: The Strategic Value of Halogenated Cinnamic Acids

Cinnamic acid and its derivatives are a well-established class of organic compounds, recognized for their presence in natural products and their utility as scaffolds in medicinal chemistry.[1][2] The introduction of halogen substituents onto the phenyl ring profoundly modulates the molecule's electronic, steric, and lipophilic properties. This strategic halogenation is a cornerstone of modern drug design, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.

This compound is a subject of increasing interest due to its dual-halogen substitution pattern. The ortho-chloro group can induce specific conformational preferences and participate in halogen bonding, while the para-fluoro group is a common bioisostere for a hydrogen atom that can block metabolic oxidation and improve pharmacokinetic profiles. This guide elucidates the foundational chemistry and forward-looking applications of this valuable synthetic intermediate.

Physicochemical Properties

This compound is a crystalline solid at room temperature. Its molecular structure, featuring a carboxylic acid, an alkene, and a disubstituted phenyl ring, provides multiple reactive sites for further chemical modification. The precise molecular weight and other key computational and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClFO₂ | [3][4] |

| Molecular Weight | 200.59 g/mol | [3][4][5] |

| CAS Number | 133220-86-7 | [3][6][7] |

| Appearance | White to off-white crystalline powder | [4] |

| Topological Polar Surface Area | 37.3 Ų | [3] |

| LogP | 2.5769 | [3] |

| Synonyms | (2E)-3-(2-chloro-4-fluorophenyl)prop-2-enoate | [3] |

Synthesis and Mechanistic Insights

The synthesis of cinnamic acids is a fundamental transformation in organic chemistry. For this compound, the Knoevenagel-Doebner condensation represents a highly efficient and reliable method. This approach offers the advantage of mild reaction conditions and typically high yields, making it preferable to harsher methods like the Perkin reaction for many substituted aldehydes.[2]

The core of this reaction involves the condensation of an aromatic aldehyde (2-chloro-4-fluorobenzaldehyde) with a compound containing an active methylene group (malonic acid), catalyzed by a weak base like pyridine.

Proposed Synthetic Workflow

The workflow begins with commercially available starting materials and proceeds through a one-pot condensation and decarboxylation sequence to yield the final product, which is then purified by recrystallization.

Caption: Knoevenagel-Doebner synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of substituted cinnamic acids.[2][8]

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-4-fluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (2.5 eq).

-

Expert Insight: Pyridine serves a dual role, acting as both the solvent and the basic catalyst required to deprotonate malonic acid, thereby generating the nucleophilic enolate species that initiates the condensation.

-

-

Reaction: Heat the mixture to reflux (approximately 115°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, slowly pour the reaction mixture into an ice-cold solution of concentrated hydrochloric acid (HCl). This step protonates the carboxylate and causes the crude product to precipitate out of the solution.

-

Trustworthiness: The acidification step is critical. A final pH of 1-2 ensures complete precipitation of the carboxylic acid product, maximizing the crude yield.

-

-

Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual pyridine hydrochloride and unreacted malonic acid. Purify the crude product by recrystallization from an ethanol/water mixture.

-

Drying and Characterization: Dry the purified white crystals in a vacuum oven. The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile intermediate. Its three key functional regions—the carboxylic acid, the reactive alkene, and the halogenated phenyl ring—can be independently or sequentially modified to generate diverse libraries of complex molecules.

Potential Pharmacological Activity

While specific studies on this compound are emerging, the activities of its close analogs provide a strong basis for its potential applications.

-

Antimicrobial Agents: Cinnamic acid derivatives are known to possess antibacterial and antifungal properties.[9][10] The enhanced lipophilicity imparted by the chloro- and fluoro- substituents may facilitate penetration of microbial cell membranes, potentially leading to more potent antimicrobial agents.[1] Esters derived from the closely related 4-chlorocinnamic acid have demonstrated significant antifungal activity, suggesting a promising avenue of investigation.[10]

-

Anticancer Therapeutics: Numerous studies have shown that cinnamic acid derivatives can induce apoptosis and cause cell cycle arrest in cancer cell lines.[1] The 2-chloro substitution can influence the molecule's orientation within a target protein's binding pocket, potentially enhancing inhibitory activity against enzymes like kinases or demethylases that are critical for cancer cell proliferation.

Caption: Hypothetical inhibition of a kinase signaling pathway by a cinnamic acid derivative.

Applications in Materials Science

The cinnamate moiety is photoreactive and can undergo [2+2] cycloaddition upon exposure to UV light. This property allows for the development of photocrosslinkable polymers.[11] Incorporating this compound into polymer backbones could create materials with enhanced thermal stability and a higher refractive index, making them suitable for advanced coatings, hydrogels for controlled drug release, and other biomedical applications.[11]

Safety and Handling

Based on safety data for structurally related compounds like 2-chlorocinnamic acid and 4-fluorocinnamic acid, this compound should be handled as a hazardous substance.[12][13]

-

Hazards: Expected to cause skin, eye, and respiratory system irritation.[12][14] May be harmful if swallowed.[12][15]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

Disclaimer: This information is based on analogous compounds. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound, with a definitive molecular weight of 200.59 g/mol , stands out as a strategically designed chemical intermediate.[3][4][5] Its synthesis is readily achievable through robust organic reactions, and its unique pattern of halogenation provides a powerful tool for modulating the properties of derivative compounds. For professionals in drug discovery, agrochemicals, and materials science, this compound represents a versatile platform for developing next-generation molecules with tailored biological activities and physical properties.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Chloro-2-fluorocinnamic acid, predominantly trans 96 312693-55-3 [sigmaaldrich.com]

- 6. parchem.com [parchem.com]

- 7. 2abiotech.net [2abiotech.net]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2-Chloro-4-fluorocinnamic Acid: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Chloro-4-fluorocinnamic acid. In the dynamic field of drug discovery and materials science, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating these characteristics.

Molecular Structure and Predicted Spectroscopic Behavior

This compound is a halogen-substituted derivative of cinnamic acid. The presence of a carboxylic acid group, an alkene moiety, and a substituted aromatic ring gives rise to a unique spectroscopic fingerprint. The strategic placement of the chloro and fluoro substituents on the phenyl ring further influences the electronic environment of the molecule, which can be observed in its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, we will predict both the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogen and carboxyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | - | The acidic proton is highly deshielded and often exchanges with trace amounts of water, leading to a broad signal.[1] |

| Vinylic Proton (α to COOH) | 6.4 - 6.6 | Doublet | J = ~16 Hz | This proton is part of a trans-alkene, showing a large coupling constant with the adjacent vinylic proton. |

| Vinylic Proton (β to COOH) | 7.6 - 7.8 | Doublet | J = ~16 Hz | Deshielded due to its proximity to the aromatic ring and conjugation with the carbonyl group. The large coupling constant confirms the trans configuration. |

| Aromatic Proton (H-3) | 7.3 - 7.5 | Doublet of Doublets | Jortho = ~8-9 Hz, Jmeta = ~2-3 Hz | Coupled to both H-5 (ortho) and H-6 (meta). |

| Aromatic Proton (H-5) | 7.1 - 7.3 | Triplet of Doublets | Jortho = ~8-9 Hz, Jmeta = ~2-3 Hz | Coupled to H-3 (ortho), H-6 (ortho), and the fluorine atom. |

| Aromatic Proton (H-6) | 7.7 - 7.9 | Doublet of Doublets | Jortho = ~8-9 Hz, Jmeta = ~2-3 Hz | Deshielded by the adjacent chlorine atom and coupled to H-5 (ortho) and H-3 (meta). |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (C=O) | 165 - 170 | The carbonyl carbon is significantly deshielded.[1] |

| Vinylic Carbon (α to COOH) | 118 - 122 | Shielded relative to the other vinylic carbon due to its proximity to the electron-donating effect of the double bond. |

| Vinylic Carbon (β to COOH) | 140 - 145 | Deshielded due to conjugation with the aromatic ring and the carbonyl group. |

| Aromatic Carbon (C-1) | 132 - 135 | The ipso-carbon attached to the vinylic group. |

| Aromatic Carbon (C-2, attached to Cl) | 135 - 138 | Deshielded by the attached chlorine atom. |

| Aromatic Carbon (C-3) | 115 - 118 (doublet) | Shielded by the ortho- and para-directing fluorine atom and will show coupling to fluorine. |

| Aromatic Carbon (C-4, attached to F) | 160 - 165 (doublet) | Highly deshielded due to the direct attachment of the electronegative fluorine atom and will show a large C-F coupling constant. |

| Aromatic Carbon (C-5) | 128 - 131 (doublet) | Will show coupling to the adjacent fluorine atom. |

| Aromatic Carbon (C-6) | 130 - 133 | Influenced by the adjacent chlorine atom. |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Cinnamic acid derivatives often have good solubility in DMSO-d₆.[2][3]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Caption: General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Absorption Bands

The FT-IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C=O, C=C, and C-H bonds, as well as vibrations from the substituted aromatic ring.

Table 3: Predicted Characteristic FT-IR Absorption Bands

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong | The broadness is due to hydrogen bonding between the carboxylic acid molecules.[4] |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong | Conjugation with the C=C double bond lowers the frequency compared to a saturated carboxylic acid.[4][5] |

| Alkene | C=C stretch | 1620 - 1640 | Medium | Characteristic of a conjugated alkene.[4][5] |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak | A series of bands are expected for the aromatic ring. |

| Aromatic/Vinylic | C-H stretch | 3000 - 3100 | Medium | Stretching vibrations for sp² hybridized C-H bonds.[6] |

| Aromatic | C-H bend (out-of-plane) | 800 - 900 | Strong | The specific pattern can give information about the substitution pattern on the aromatic ring. |

| Aryl Halide | C-Cl stretch | 700 - 800 | Medium | |

| Aryl Halide | C-F stretch | 1100 - 1250 | Strong |

Experimental Protocol for FT-IR Spectroscopy

For a solid sample, the following methods are commonly used:

-

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[7]

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. This method requires minimal sample preparation.[7]

-

-

Thin Solid Film Method:

Caption: Common sample preparation methods for FT-IR analysis of solids.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum (Electron Ionization)

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z (mass-to-charge ratio) | Fragment Ion | Rationale for Formation |

| 200/202 | [M]⁺ | Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. |

| 183/185 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. A common fragmentation pathway for aromatic carboxylic acids.[1][10] |

| 155/157 | [M - COOH]⁺ | Loss of the entire carboxylic acid group as a radical. |

| 136 | [M - CO₂ - Cl]⁺ | Successive loss of carbon dioxide and a chlorine atom. |

| 108 | [M - CO₂ - Cl - C₂H₂]⁺ | Further fragmentation of the aromatic ring. |

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid with sufficient volatility, a direct insertion probe can be used.

-

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to generate positively charged ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the separated ions to generate the mass spectrum.

Caption: Simplified predicted fragmentation of this compound in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound. By understanding the expected spectroscopic signatures, researchers can more efficiently characterize this compound and other novel substituted cinnamic acids. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory. As a self-validating system, the congruence of data from these complementary spectroscopic techniques will provide a high degree of confidence in the structural assignment of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. rsc.org [rsc.org]

- 4. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. www1.udel.edu [www1.udel.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. GCMS Section 6.12 [people.whitman.edu]

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-4-fluorocinnamic Acid

Introduction

2-Chloro-4-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a class of compounds widely investigated in pharmaceutical and materials science research.[1][2] The strategic placement of chloro and fluoro substituents on the phenyl ring can significantly alter the molecule's physicochemical properties, including its solubility, which is a critical determinant of its utility in various applications. For drug development professionals, understanding the solubility profile is paramount as it directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[3][4] This in-depth technical guide provides a comprehensive overview of the predicted and experimental approaches to characterizing the solubility of this compound, designed for researchers and scientists in the field.

Physicochemical Properties: A Comparative Analysis

While specific experimental solubility data for this compound is not extensively documented in publicly available literature, we can predict its behavior by comparing its known properties with those of structurally related analogs. The introduction of halogen atoms generally increases lipophilicity, which can decrease aqueous solubility.

| Property | This compound | 2-Chlorocinnamic acid | 4-Fluorocinnamic acid |

| Molecular Formula | C₉H₆ClFO₂[5] | C₉H₇ClO₂ | C₉H₇FO₂ |

| Molecular Weight | 200.59 g/mol [5] | 182.60 g/mol [6] | 166.15 g/mol [7] |

| Appearance | White to off-white solid | Solid | Off-white solid[7] |

| CAS Number | 133220-86-7[5][8][9][10][11] | 3752-25-8[6] | 459-32-5[7] |

Based on this comparison, it is anticipated that this compound will exhibit poor aqueous solubility, similar to or even lower than its mono-halogenated counterparts, due to the combined electron-withdrawing and lipophilic effects of both chlorine and fluorine. Conversely, it is expected to be more soluble in common organic solvents.

Theoretical Prediction of Solubility: A Primer

Before embarking on experimental determination, theoretical models can provide valuable initial estimates of solubility.

Hansen Solubility Parameters (HSP)

Thermodynamic Models

Thermodynamic models, such as the UNIFAC and NRTL methods, can predict solubility based on the activity coefficients of the solute in the solvent.[17][18] These models often require experimental data for parameterization but can be powerful tools for predicting solubility in different solvents and at various temperatures.[19][20]

Factors Influencing the Solubility of this compound

The solubility of this compound is not a static property but is influenced by several environmental factors.

Caption: Key factors influencing the solubility of this compound.

-

pH: As a carboxylic acid, the aqueous solubility of this compound is highly pH-dependent. At low pH, it will exist predominantly in its neutral, less soluble form. As the pH increases above its pKa, the carboxylic acid group will deprotonate to form the more soluble carboxylate salt.[21][22][23][24][25]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3] Experimental determination of the temperature-solubility profile is crucial for processes like crystallization.

-

Solvent System: The choice of solvent is critical. While aqueous solubility is expected to be low, organic solvents and co-solvent systems can significantly enhance solubility.[26][27][28][29] The polarity and hydrogen bonding capacity of the solvent will dictate its interaction with the solute.

Experimental Determination of Solubility: Detailed Protocols

To obtain accurate and reliable solubility data, rigorous experimental methods are necessary. The following are standard protocols that can be employed.

I. Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent.[30][31][32]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., purified water, buffer of a specific pH, or organic solvent) in a sealed, inert container.

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the equilibrium solubility at the specified temperature and pH.

Caption: Workflow for the Shake-Flask Method.

II. Kinetic Solubility Determination: The Turbidimetric Method

Kinetic solubility is a high-throughput screening method that measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[4][33][34][35][36]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a multi-well plate.

-

Aqueous Dilution: Transfer a small volume of each DMSO solution to a corresponding well containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This rapid addition can induce precipitation of poorly soluble compounds.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Turbidity Measurement: Measure the turbidity (light scattering) of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to a blank.

III. pH-Dependent Solubility and pKa Determination: Potentiometric Titration

This method is particularly useful for ionizable compounds like this compound to determine both its intrinsic solubility (solubility of the neutral form) and its pKa.[37][38][39][40][41]

Protocol:

-

Suspension Preparation: Create a suspension of the compound in a co-solvent/water mixture if necessary to achieve a measurable concentration.

-

Titration: Titrate the suspension with a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

-

Data Analysis: The titration curve will show a region where the added base neutralizes the dissolved acid, and another region where it dissolves more of the solid compound. Sophisticated analysis of the titration curve allows for the simultaneous determination of the pKa and the intrinsic solubility.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. CAS 133220-86-7 | 2921-7-X1 | MDL MFCD00236027 | this compound | SynQuest Laboratories [synquestlabs.com]

- 9. 133220-86-7 | this compound - Fluoropharm [fluoropharm.com]

- 10. 133220-86-7|this compound|BLD Pharm [bldpharm.com]

- 11. parchem.com [parchem.com]

- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 13. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scispace.com [scispace.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. (102b) Thermodynamic Modeling and Prediction of Solubility of Organic Molecules and Pharmaceuticals | AIChE [proceedings.aiche.org]

- 19. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 20. chemrxiv.org [chemrxiv.org]

- 21. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. brainly.com [brainly.com]

- 23. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. reddit.com [reddit.com]

- 25. researchgate.net [researchgate.net]

- 26. frontierspartnerships.org [frontierspartnerships.org]

- 27. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]

- 30. dissolutiontech.com [dissolutiontech.com]

- 31. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 32. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 33. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 34. bio-protocol.org [bio-protocol.org]

- 35. Turbidimetric Solubility Fact Sheet - Evotec [evotec.com]

- 36. evotec.com [evotec.com]

- 37. pubs.acs.org [pubs.acs.org]

- 38. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. pubs.acs.org [pubs.acs.org]

- 40. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 41. researchgate.net [researchgate.net]

The Synthesis and Scientific Merit of 2-Chloro-4-fluorocinnamic Acid: A Technical Guide

This guide provides an in-depth exploration of 2-Chloro-4-fluorocinnamic acid, a halogenated aromatic carboxylic acid with significant potential in the fields of medicinal chemistry and materials science. We will delve into the strategic considerations behind its synthesis, provide detailed experimental protocols, and discuss its characterization and prospective applications. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this valuable compound.

Introduction: The Strategic Value of Halogenated Cinnamic Acids

Cinnamic acid and its derivatives are a well-established class of organic compounds recognized for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] The introduction of halogen substituents onto the phenyl ring is a proven strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The presence of chlorine and fluorine in this compound is not arbitrary; it is a deliberate design element intended to enhance its biological efficacy and metabolic stability.

The ortho-chloro substituent can influence the molecule's conformation and electronic properties, potentially enhancing its interaction with biological targets.[3] Fluorine, on the other hand, is often introduced to increase metabolic stability and improve binding affinity to target enzymes.[4] This dual-halogenation pattern makes this compound a compelling candidate for further investigation in drug discovery programs.

Synthetic Pathways: A Deliberate Approach to Molecular Construction

The synthesis of this compound can be approached through several established named reactions, most notably the Knoevenagel condensation and the Perkin reaction.[5][6] The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

The Knoevenagel Condensation: A Reliable Route

The Knoevenagel condensation is a cornerstone of α,β-unsaturated acid synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound.[6] For the synthesis of this compound, the logical precursors are 2-chloro-4-fluorobenzaldehyde and malonic acid.

References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]

- 2. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Potential Biological Activity of 2-Chloro-4-fluorocinnamic Acid

Introduction: The Rationale for Investigating 2-Chloro-4-fluorocinnamic Acid

Cinnamic acid and its derivatives are a class of organic compounds naturally found in various plants and have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The core structure, a phenyl ring attached to an acrylic acid moiety, provides a versatile scaffold for synthetic modifications to enhance or modulate its therapeutic potential.[3]

The introduction of halogen atoms into the phenyl ring is a well-established strategy in drug discovery to improve pharmacological properties such as membrane permeability, metabolic stability, and target binding affinity.[4] The position and nature of the halogen substituent can significantly influence the biological efficacy of cinnamic acid derivatives.[2] For instance, the presence of a chlorine atom has been shown to enhance the antimicrobial and anticancer activities of these compounds.[3][5]

This guide focuses on the untapped potential of a specific derivative: This compound . The dual halogenation at the ortho and para positions of the phenyl ring presents a unique electronic and steric profile that warrants a thorough investigation of its biological activities. While extensive research exists for other halogenated cinnamic acids, a significant knowledge gap remains for the 2-chloro-4-fluoro substituted variant.[6] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining the synthesis and proposed methodologies for evaluating the potential antimicrobial, anticancer, and anti-inflammatory activities of this compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the Knoevenagel-Doebner condensation, a reliable method for forming α,β-unsaturated carboxylic acids.[7] This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst.

Proposed Synthetic Workflow

The synthesis of this compound is proposed to start from the commercially available 2-chloro-4-fluorobenzaldehyde. The following diagram illustrates the general workflow.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Knoevenagel-Doebner Condensation

This protocol is adapted from established procedures for synthesizing similar cinnamic acid derivatives.[3][7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-fluorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (approximately 10 mL per gram of aldehyde).

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approximately 115°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Potential Antimicrobial Activity

Cinnamic acid and its derivatives are known to exhibit antimicrobial properties against a range of bacteria and fungi.[5][8] The proposed mechanism of action often involves the disruption of microbial cell membranes.[3] The halogenation of the phenyl ring is anticipated to enhance the lipophilicity of this compound, potentially leading to increased antimicrobial potency.

Comparative Antimicrobial Activity of Related Cinnamic Acid Derivatives

While specific data for this compound is not yet available, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds to provide a benchmark for future studies.

| Compound | Test Organism | MIC (µM) |

| 4-Chlorocinnamic acid | Escherichia coli | 708[9] |

| 4-Chlorocinnamic acid | Bacillus subtilis | 708[9] |

| 2-Coumaric acid | Mycobacterium tuberculosis H37Rv | 122[9] |

| 4-Methoxycinnamic acid | Various bacteria and fungi | 50.4 - 449[9] |

| Sinapic acid | Staphylococcus aureus 209 | 558[9] |

| Sinapic acid | Streptococcus pyogenes 10535 | 558[9] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) of this compound will be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]

-

Preparation of Inoculum: A pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is grown overnight on an appropriate agar medium. A bacterial suspension is then prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[10] This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plate also includes a positive control (microorganism in broth without the compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[13]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Potential Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of cinnamic acid derivatives against various cancer cell lines.[14][15] The primary mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[3]

Comparative Anticancer Activity of Related Cinnamic Acid Derivatives

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of various cinnamic acid derivatives against different cancer cell lines, providing a reference for evaluating the potential of this compound.

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) |

| Cinnamic acid derivative 14 (para-chloro) | Antibacterial activity | 4.54 µg/mL[14] |

| Cinnamic acid derivative 15 (ortho-chloro) | Antibacterial activity | 9.91 µg/mL[14] |

| Cinnamic acid derivative 44o | HeLa (Cervical Cancer) | 1.35[14] |

| Cinnamic acid derivative 59e | A549 (Lung Cancer) | 0.04[14] |

| Cinnamic acid derivative 59e | HeLa (Cervical Cancer) | 0.004[14] |

| Cinnamic acid derivative 59g | HeLa (Cervical Cancer) | 0.033[14] |

| Ciminalum–thiazolidinone hybrid 2h | NCI60 panel (various cancers) | Mean GI₅₀ = 1.57[16] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The in vitro cytotoxicity of this compound against selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][17][18][19]

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). A vehicle control (e.g., 0.1% DMSO) is also included. The cells are then incubated for 48 or 72 hours.

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: The plate is gently shaken for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals.[1] The absorbance is then measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Cell viability is expressed as a percentage of the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Proposed Mechanism: Modulation of Apoptotic Signaling

A plausible mechanism for the anticancer activity of this compound is the induction of apoptosis via the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, the executioners of apoptosis.[3]

Caption: Proposed intrinsic apoptosis pathway modulated by this compound.

Potential Anti-inflammatory Activity

Cinnamic acid and its derivatives have demonstrated anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[2][20][21]

Experimental Protocol: LPS-Induced Cytokine Release in Macrophages

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).[22][23][24]

-

Cell Culture and Plating: RAW 264.7 macrophages are cultured and seeded into 24-well plates at an appropriate density (e.g., 2 x 10⁵ cells/well) and allowed to adhere overnight.

-

Pre-treatment with Compound: The cells are pre-treated with various non-toxic concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response. A control group without LPS stimulation is also included.[24]

-

Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

-

Cytokine Quantification: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[20][24]

-

Data Analysis: The percentage inhibition of cytokine production by this compound is calculated relative to the LPS-stimulated control group.

Proposed Mechanism: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[2] It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting this pathway, thereby preventing the transcription of pro-inflammatory genes.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound represents a novel and promising compound for investigation in the fields of antimicrobial, anticancer, and anti-inflammatory drug discovery. The dual halogen substitution pattern is hypothesized to confer enhanced biological activity compared to its non-halogenated or mono-halogenated counterparts. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its therapeutic potential.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the activity of this compound against a broad panel of clinically relevant microbial strains and cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related derivatives to establish clear SARs and optimize the lead compound.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

-

In Vivo Efficacy and Toxicity Studies: Progressing the most promising candidates to preclinical animal models to assess their in vivo efficacy and safety profiles.

The exploration of this compound holds the potential to yield novel lead compounds for the development of new therapeutic agents to address unmet medical needs.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 11. protocols.io [protocols.io]

- 12. rr-asia.woah.org [rr-asia.woah.org]

- 13. bio-protocol.org [bio-protocol.org]

- 14. mdpi.com [mdpi.com]

- 15. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. clyte.tech [clyte.tech]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]

- 24. mdpi.com [mdpi.com]

2-Chloro-4-fluorocinnamic acid derivatives synthesis

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-fluorocinnamic Acid Derivatives

Authored by: A Senior Application Scientist

Abstract